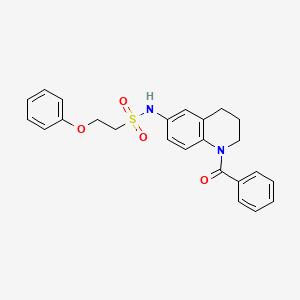

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a phenoxyethane sulfonamide moiety at the 6-position. The compound’s design likely integrates sulfonamide pharmacophores, known for their versatility in targeting proteins, with a lipophilic tetrahydroquinoline scaffold to enhance membrane permeability .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c27-24(19-8-3-1-4-9-19)26-15-7-10-20-18-21(13-14-23(20)26)25-31(28,29)17-16-30-22-11-5-2-6-12-22/h1-6,8-9,11-14,18,25H,7,10,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJNOEPHTAJGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2-phenoxyethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The following table compares the target compound with structurally related analogs from the evidence:

Key Observations :

- The target compound’s tetrahydroquinoline core distinguishes it from the tetrahydroisoquinoline analog in , which may influence binding affinity due to ring size and planarity differences.

- Substitutions at the 1-position (benzoyl vs. trifluoroacetyl or alkylamino groups) modulate electronic properties and steric bulk, impacting target selectivity .

- The sulfonamide group in the target compound and ’s analog is critical for hydrogen bonding with enzymatic active sites, a common feature in inhibitors .

Analytical Characterization

- NMR and HRMS : Used extensively in and to confirm molecular structures and purity of sulfonamide analogs .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinoline derivatives and features a complex structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 450.55 g/mol. The structure includes a benzoyl group and a phenoxyethane sulfonamide moiety, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.

- Apoptotic Pathway Activation : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

A notable study reported IC50 values for MCF-7 cells at approximately 15 μM, indicating potent anticancer activity.

Antiviral Activity

Emerging data suggest that this compound may possess antiviral properties as well. Preliminary assays indicate inhibitory effects against certain viruses, although further research is needed to elucidate the exact mechanisms and efficacy.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Efficacy in Animal Models : A study involving murine models demonstrated significant tumor reduction when treated with the compound alongside standard chemotherapy.

- Synergistic Effects with Other Agents : Research has indicated that combining this compound with existing antibiotics can enhance antimicrobial efficacy against resistant strains.

- Safety Profile Assessment : Toxicological evaluations have shown a favorable safety profile in preliminary studies, with no significant adverse effects reported at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.